Cas no 885273-73-4 (6-Boc-amino-1H-indole)

6-Boc-amino-1H-indole structure
6-Boc-amino-1H-indole structure
6-Boc-amino-1H-indole
885273-73-4
C13H16N2O2
232.278343200684
MFCD04114770
711052
40425153

6-Boc-amino-1H-indole Properties

Names and Identifiers

    • Carbamic acid,N-1H-indol-6-yl-, 1,1-dimethylethyl ester
    • (1H-INDOL-6-YL)-CARBAMIC ACID TERT-BUTYL ESTER
    • 6-Boc-amino-1H-indole
    • tert-butyl N-(1H-indol-6-yl)carbamate
    • tert-butyl 1H-indol-6-yl-carbamate
    • 1,1-Dimethylethyl N-1H-indol-6-ylcarbamate (ACI)
    • Carbamic acid, 1H-indol-6-yl-, 1,1-dimethylethyl ester (9CI)
    • DTXSID30654176
    • SCHEMBL15213102
    • ALBB-028516
    • CS-0340923
    • AB18943
    • TERT-BUTYL1H-INDOL-6-YLCARBAMATE
    • G30904
    • Z1505715201
    • 885273-73-4
    • EN300-181594
    • CARBAMIC ACID, 1H-INDOL-6-YL-, 1,1-DIMETHYLETHYL ESTER
    • AKOS024258410
    • DVDFTRSGEMTSAL-UHFFFAOYSA-N
    • 6-BOC-AMINO-1H-INDOLE
    • TERT-BUTYL 1H-INDOL-6-YLCARBAMATE
    • MFCD04114770
    • NS-03048
    • +Expand
    • MFCD04114770
    • DVDFTRSGEMTSAL-UHFFFAOYSA-N
    • 1S/C13H16N2O2/c1-13(2,3)17-12(16)15-10-5-4-9-6-7-14-11(9)8-10/h4-8,14H,1-3H3,(H,15,16)
    • O=C(NC1C=C2C(C=CN2)=CC=1)OC(C)(C)C

Computed Properties

  • 232.12100
  • 2
  • 2
  • 3
  • 232.121177757g/mol
  • 17
  • 286
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • 2
  • 0
  • 54.1Ų

Experimental Properties

  • 3.58790
  • 54.12000

6-Boc-amino-1H-indole Security Information

6-Boc-amino-1H-indole Customs Data

  • 2933990090
  • China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Boc-amino-1H-indole Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0047IY-50mg
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4 95%
50mg
$102.00 2024-04-20
A2B Chem LLC
AB95578-50mg
6-Boc-amino-1h-indole
885273-73-4 95%
50mg
$72.00
Aaron
AR0047RA-50mg
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4 95%
50mg
$74.00
abcr
AB417220-500 mg
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4
500MG
€195.40 2023-02-19
Alichem
A199010398-1g
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4 97%
1g
$199.50 2023-08-31
Ambeed
A383058-25g
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4 97%
25g
$2399.0
Chemenu
CM146817-5g
tert-Butyl 1H-indol-6-ylcarbamate
885273-73-4 95%+
5g
$622 2021-08-05
Enamine
EN300-181594-0.05g
tert-butyl N-(1H-indol-6-yl)carbamate
885273-73-4 95%
0.05g
$35.0 2023-09-19
eNovation Chemicals LLC
Y1001964-5g
tert-butyl 1H-indol-6-yl-carbamate
885273-73-4 95%
5g
$500 2022-09-07
TRC
B815350-50mg
6-Boc-amino-1H-indole
885273-73-4
50mg
$ 50.00 2022-06-06

6-Boc-amino-1H-indole Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
Reference
Flexible Versus Rigid G-Quadruplex DNA Ligands: Synthesis of Two Series of Bis-indole Derivatives and Comparison of Their Interactions with G-Quadruplex DNA
Prasad, Bagineni ; Jamroskovic, Jan; Bhowmik, Sudipta; Kumar, Rajendra ; Romell, Tajanena; et al, Chemistry - A European Journal, 2018, 24(31), 7926-7938

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  cooled
1.2 Solvents: 1,4-Dioxane ;  cooled; 3 h, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3
Reference
Synthesis and bioactivity evaluation of 6-amino-3-substituted-indoles and their derivatives
Li, Qinghan; Zhao, Zhigang, Huaxue Yanjiu Yu Yingyong, 2008, 20(3), 348-351

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Water ;  18 h, rt
Reference
Synthesis and Biological Characterization of 3-Substituted 1H-Indoles as Ligands of GluN2B-Containing N-Methyl-D-aspartate Receptors. Part 2
Gitto, Rosaria; De Luca, Laura; Ferro, Stefania; Buemi, Maria R.; Russo, Emilio; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10532-10539

6-Boc-amino-1H-indole Raw materials

6-Boc-amino-1H-indole Preparation Products

6-Boc-amino-1H-indole Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:885273-73-4)6-Boc-amino-1H-indole
A1043875
99%
25g
2159.0